

# distinguishing shellfish purple from plant indigo

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## Compound Focus: 6,6-Dibromoindigo

CAS No.: 19201-53-7

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## Chemical & Analytical Comparison

Feature	Shellfish Purple (Tyrian Purple)	Plant Indigo
<b>Primary Source</b>	Predatory sea snails ( <i>Muricidae</i> family): <i>Hexaplex trunculus</i> , <i>Bolinus brandaris</i> , <i>Stramonita haemastoma</i> [1] [2] [3]	Plants of the genus <i>Indigofera</i> , such as <i>Indigofera tinctoria</i> (true indigo) and <i>Isatis tinctoria</i> (woad) [4] [5]
<b>Key Chemical Markers</b>	A mixture of brominated indigoids: <b>6,6'-dibromoindigotin (DBI)</b> , 6-bromoindigotin (MBI), and 6,6'-dibromoindirubin (DBIR) [1] [6] [7]	Primarily <b>indigotin (IND)</b> , with indirubin (INR) as a common minor component [4] [7]
<b>Color Properties</b>	Varies by species and dyeing conditions; can range from bluish to reddish-purple. The absorption maximum of DBI on wool shifts to ~520 nm (green region) [4] [3]	Characteristic blue color. The absorption maximum of indigotin on wool is over 650 nm (red-orange region) [4]
<b>Stability under UV Light</b>	Dibrominated compounds (DBI, DBIR) degrade more rapidly under harsh UV light (254 nm) compared to monobromoindigotin and indigotin [6]	Indigotin from plants shows relative stability under UV light, with slower degradation rates compared to the dibrominated compounds in shellfish purple [6]

Feature	Shellfish Purple (Tyrian Purple)	Plant Indigo
Mass Spectrometry Markers	Molecular markers include <b>6-bromo-1,2-dihydro-3H-indol-3-one</b> . DE-MS readily identifies DBI, MBI, and indigotin [7]	Characterized by markers such as <b>1,2-dihydro-3H-indol-3-one</b> for indigotin and <b>1,3-dihydro-2H-indol-2-one</b> for indirubin [7]

## Detailed Experimental Protocols

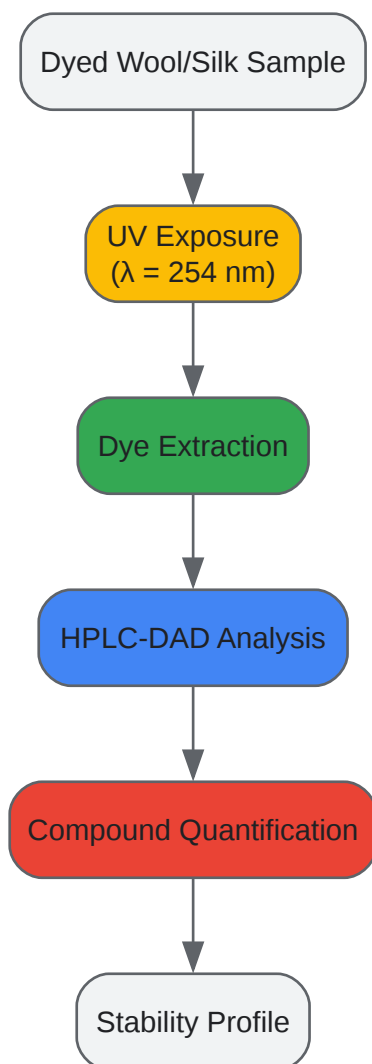
For researchers seeking to replicate the analytical findings, here is a summary of key methodologies from the literature.

### HPLC-DAD Analysis for Quantification and Stability Assessment

This method is used to separate, identify, and quantify the individual components in a dye sample.

- **Objective:** To quantify the amounts of indigotin, 6-bromoindigotin, 6,6'-dibromoindigotin, and 6,6'-dibromoindirubin in dyed wool or silk fibres, and to assess their stability under UV radiation [6].
- **Workflow:**
  - **Extraction:** The purple dyes are extracted from the wool or silk fibres using a suitable solvent.
  - **Analysis:** The extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD).
  - **Validation:** The method is validated for linearity, detection limits ( $0.02\text{-}0.12\ \mu\text{g mL}^{-1}$ ), quantification limits, precision, and accuracy [6].
  - **Quantification:** The matrix effect is evaluated using the standard addition approach, and the accuracy is confirmed through recovery experiments [6].
- **Application in Stability Testing:** Dyed fibres are exposed to harsh UV radiation ( $\lambda = 254\ \text{nm}$ ). Samples are taken at intervals, extracted, and analyzed via HPLC-DAD to track the degradation of each compound over time [6].

The following diagram illustrates the experimental workflow for analyzing dye stability under UV light.



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## Mass Spectrometric Techniques for Characterization

These techniques are pivotal for identifying the molecular markers of each dye.

- **Objective:** To characterize the molecular composition of natural indigo and shellfish purple and identify specific markers [7].
- **Protocol A: Py-silylation/GC/MS**
  - **Procedure:** The dye sample is subjected to on-line pyrolysis in the presence of hexamethyldisilazane (a silylating agent), followed by Gas Chromatography/Mass Spectrometry (GC/MS) [7].
  - **Outcome:** This method causes extensive fragmentation, producing diagnostic markers:

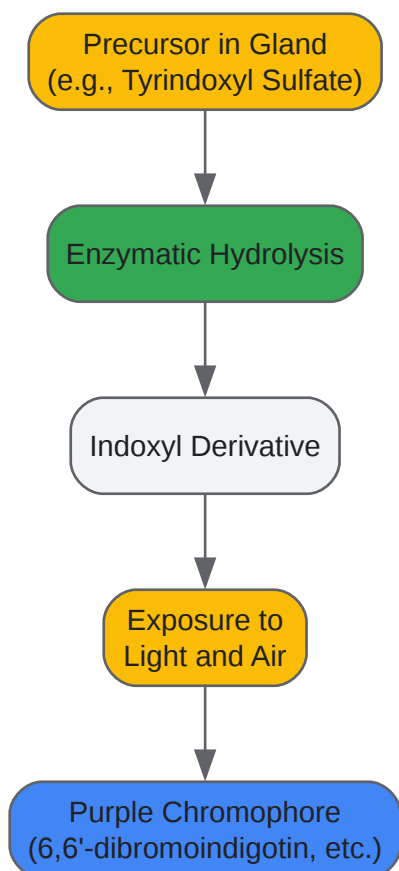
- **For plant indigo:** 1,2-dihydro-3H-indol-3-one (for indigotin) and 1,3-dihydro-2H-indol-2-one (for indirubin) [7].
- **For shellfish purple:** 6-bromo-1,2-dihydro-3H-indol-3-one [7].
- **Protocol B: Direct Exposure Mass Spectrometry (DE-MS)**
  - **Procedure:** The dye sample is introduced directly into the mass spectrometer via a controlled heating device [7].
  - **Outcome:** This "softer" technique efficiently identifies the main molecular ions, such as 6,6'-dibromoindigotin, monobromoindigotin, and indigotin, in shellfish purple. It can also detect tyrindoxyl, a precursor in the snails [7].

## Key Distinctions for Research & Development

The differences between these dyes extend beyond mere identification.

- **Stability Profiles:** The varying degradation rates of brominated compounds under UV light are crucial for conserving historical textiles and for any application where lightfastness is a factor [6].
- **Novel Applications:** Pure 6,6'-dibromoindigotin from shellfish purple is being investigated as a **biodegradable semiconductor** for eco-friendly electronics and wearable technologies [2].
- **Pathway to Color:** The production of the color in shellfish purple is a complex, multi-step process involving enzymatic hydrolysis of precursors in the snail's glands followed by photochemical conversion upon exposure to air and sunlight [1] [2]. This is distinct from the vat dyeing process used for plant indigo [4].

The diagram below maps the biosynthetic pathway of the key chromophores in shellfish purple.



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